![molecular formula C20H30IN3O B14206964 1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide CAS No. 824432-48-6](/img/structure/B14206964.png)
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide is a chemical compound known for its unique structure and properties. It is composed of an imidazolium core with a phenylpropanoyl group and an octyl chain, making it a versatile compound in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the alkylation of imidazole with an appropriate alkyl halide.
Attachment of the Octyl Chain: The octyl chain is introduced via a nucleophilic substitution reaction, where an octyl halide reacts with the imidazolium core.
Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium core or the octyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
Wissenschaftliche Forschungsanwendungen
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazolium core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Wirkmechanismus
The mechanism of action of 1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can disrupt cellular processes by interfering with membrane integrity or enzyme activity. The phenylpropanoyl group may enhance binding affinity to specific targets, while the octyl chain can facilitate membrane penetration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium bromide: Similar structure but with a bromide ion instead of iodide.
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The iodide ion may enhance certain reactivity profiles compared to bromide or chloride analogs.
Eigenschaften
CAS-Nummer |
824432-48-6 |
|---|---|
Molekularformel |
C20H30IN3O |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
(2R)-N-[8-(2H-imidazol-1-ium-1-yl)octyl]-2-phenylpropanamide;iodide |
InChI |
InChI=1S/C20H29N3O.HI/c1-18(19-11-7-6-8-12-19)20(24)22-13-9-4-2-3-5-10-15-23-16-14-21-17-23;/h6-8,11-12,14,16,18H,2-5,9-10,13,15,17H2,1H3;1H/t18-;/m1./s1 |
InChI-Schlüssel |
HSXSPHWCAAESKY-GMUIIQOCSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)C(=O)NCCCCCCCC[N+]2=CC=NC2.[I-] |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=O)NCCCCCCCC[N+]2=CC=NC2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
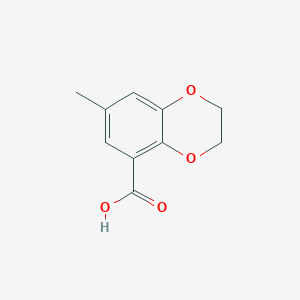
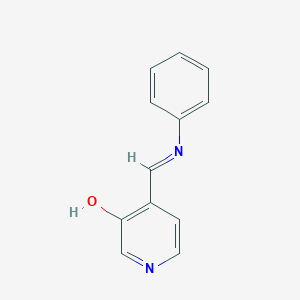
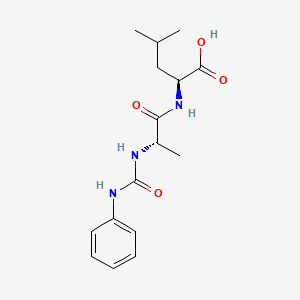
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)

![Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14206931.png)

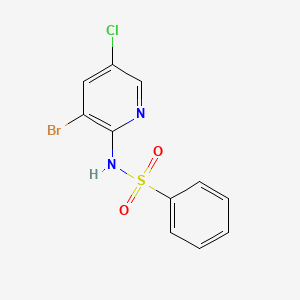
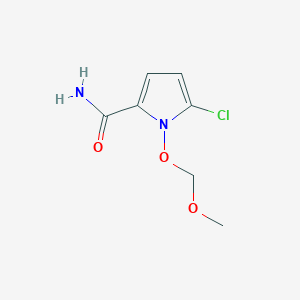
![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)


